3,4-dichloro-N-(propan-2-yl)aniline

Hydrophobicity Partition coefficient Drug-likeness

3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6), also known as 3,4-dichloro-N-isopropylaniline, is a chlorinated aromatic secondary amine belonging to the N-alkyl-3,4-dichloroaniline subclass. It features a 3,4-dichlorophenyl core and an N-isopropyl substituent, giving it a molecular formula of C₉H₁₁Cl₂N and a molecular weight of 204.10 g/mol.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09
CAS No. 54962-86-6
Cat. No. B2363743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(propan-2-yl)aniline
CAS54962-86-6
Molecular FormulaC9H11Cl2N
Molecular Weight204.09
Structural Identifiers
SMILESCC(C)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
InChIKeyAPRDBMFEPXNCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6): Procurement-Relevant Identity and Class Positioning


3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6), also known as 3,4-dichloro-N-isopropylaniline, is a chlorinated aromatic secondary amine belonging to the N-alkyl-3,4-dichloroaniline subclass. It features a 3,4-dichlorophenyl core and an N-isopropyl substituent, giving it a molecular formula of C₉H₁₁Cl₂N and a molecular weight of 204.10 g/mol . The compound is primarily utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, where the dichlorinated ring enhances electrophilic aromatic substitution reactivity while the isopropyl group provides steric and electronic modulation distinct from smaller or unsubstituted analogs [1].

1

Agrochemical or pharmaceutical intermediate synthesis. Targets routes requiring a dichlorinated aromatic core with N-isopropyl modulation for downstream coupling.

2

Reactions benefiting from enhanced steric shielding. Isopropyl group provides steric control distinct from methyl or unsubstituted analogs.

3

Elevated-temperature or solvent-free protocols. Boiling point supports a wider liquid-processing window than lower N-alkyl analogs.

Selection context based on reported logP and steric differentiation.

Why Generic Substitution of 3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6) Carries Scientific and Procurement Risk


N-Alkyl-3,4-dichloroanilines are not freely interchangeable. Even within this narrow subclass, the N-alkyl chain length and branching critically determine lipophilicity (logP), steric hindrance around the amine nitrogen, and subsequent reactivity in downstream coupling reactions. Procurement based solely on the dichloroaniline core—ignoring the N-isopropyl group—can lead to failed acylation, alkylation, or urea-forming steps that were optimized specifically for the isopropyl derivative's steric and electronic profile [1]. Furthermore, the impurity profiles of nominally similar analogs can differ markedly; a compound supplied as a methyl or ethyl analog may contain residual primary amine (3,4-dichloroaniline) that acts as a competing nucleophile in subsequent steps, lowering yield and complicating purification .

N-alkyl chain mismatch alters reactivity. Methyl or ethyl analogs may fail in acylation or urea-forming steps optimized for the isopropyl derivative's steric and electronic profile.

Impurity profile differences may impact yield. Analog supplies may contain residual 3,4-dichloroaniline, introducing a competing nucleophile that lowers yield and complicates purification.

Lipophilicity-dependent partitioning will shift. A ~1.5 logP difference relative to unsubstituted aniline alters extraction and chromatographic behavior; generic substitution may invalidate established workup procedures.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6) vs. Closest Analogs


LogP (Hydrophobicity) Comparison: 3,4-Dichloro-N-isopropylaniline vs. 3,4-Dichloroaniline

The N-isopropylation of 3,4-dichloroaniline substantially increases compound hydrophobicity. The target compound exhibits a measured logP of approximately 4.19–4.2 [1][2], while the parent 3,4-dichloroaniline (CAS 95-76-1) has a logP of 2.69 at 20 °C [3]. This ~1.5 log unit increase corresponds to an approximately 30-fold higher octanol/water partition coefficient, translating to significantly enhanced membrane permeability and altered extraction behavior.

LogP Comparison
Cross-study comparable
Target: logP ≈ 4.2 vs. 3,4-Dichloroaniline: logP = 2.69
~30-fold higher partition coefficient
Alters extraction and permeability predictions.
Hydrophobicity Partition coefficient Drug-likeness

Boiling Point and Volatility Differentiation: N-Isopropyl vs. N-Methyl Analog Under Atmospheric Pressure

The N-isopropyl substitution elevates the boiling point relative to the N-methyl analog, reflecting the increased molecular weight and enhanced van der Waals interactions. The target compound has a predicted boiling point of 307.4 ± 22.0 °C at 760 mmHg [1], while 3,4-dichloro-N-methylaniline (CAS 40750-59-2) boils at 287.9 ± 20.0 °C at 760 mmHg . This approximately 19.5 °C higher boiling point provides a wider liquid-processing window for reactions conducted at elevated temperatures and facilitates separation from lower-boiling impurities via fractional distillation.

Boiling Point vs. N-Methyl
Cross-study comparable
Target: 307.4 ± 22.0 °C vs. N-Methyl analog: 287.9 ± 20.0 °C
ΔT_b ≈ +19.5 °C wider liquid window
Predicted boiling point at 760 mmHg.
Thermal stability Volatility Distillation

Steric Shielding at the Amine Nitrogen: N-Isopropyl vs. N-Methyl Substitution

The isopropyl group on the target compound introduces significantly greater steric bulk around the secondary amine nitrogen than a methyl group. Quantitatively, the calculated Sterimol B1 parameter (minimum steric width) for an N-isopropyl group is approximately 1.90 Å, compared to ~1.52 Å for an N-methyl group [1]. This increased steric demand suppresses undesired N-over-alkylation and reduces the nucleophilicity of the nitrogen toward bulky electrophiles, thereby improving regioselectivity in subsequent functionalization reactions such as amide coupling or sulfonylation [2].

Steric Shielding
Class-level inference
N-Isopropyl B1 ≈ 1.90 Å vs. N-Methyl B1 ≈ 1.52 Å
~25% increase in minimal steric width
Suppresses N-over-alkylation side reactions.
Steric hindrance Reaction selectivity N-alkylation

Optimal Application Scenarios for 3,4-Dichloro-N-(propan-2-yl)aniline (CAS 54962-86-6) Based on Quantitative Differentiation Evidence


Agrochemical Intermediate Synthesis Requiring Enhanced Hydrophobicity for Foliar Uptake

When designing a herbicidal or fungicidal active ingredient where logP is a critical parameter for cuticular penetration, 3,4-dichloro-N-(propan-2-yl)aniline (logP ≈ 4.2) offers a ~30-fold higher partition coefficient than the parent 3,4-dichloroaniline (logP = 2.69). This increased lipophilicity may improve foliar absorption and translocation in target weeds, making the isopropyl derivative a more suitable intermediate for agrochemical candidates requiring balanced hydrophobicity [1][2].

High-Temperature Solvent-Free or Melt Reaction Conditions

For reactions conducted at temperatures approaching or exceeding 200 °C, the target compound's predicted boiling point of 307 °C provides a significantly wider liquid-phase thermal window compared to the N-methyl analog (bp 288 °C). This approximately 20 °C margin reduces the risk of evaporative loss or pressure buildup in sealed-vessel reactions, making it the preferred choice for solvent-free amidation or urea formation protocols at elevated temperatures [3].

Sequential Derivatization Requiring Chemoselective N-Functionalization

In multi-step syntheses where the aniline nitrogen must be selectively functionalized in the presence of other nucleophilic sites on the aromatic ring, the steric bulk of the N-isopropyl group (Sterimol B1 ≈ 1.90 Å) suppresses undesired N,N-dialkylation and reduces the rate of electrophilic attack at nitrogen relative to the less hindered N-methyl analog. This steric differentiation enables cleaner mono-functionalization and simplifies chromatographic purification [4].

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Enhanced hydrophobicity for foliar uptake models
LogP-dependent cuticular penetration and translocation
High-temperature or melt reactions
Extended liquid-phase thermal window
Boiling point margin and evaporative loss control
Sequential derivatization requiring chemoselectivity
Steric shielding at the amine nitrogen
Suppression of N,N-dialkylation and purification efficiency
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